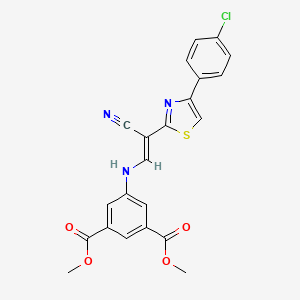
(E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a useful research compound. Its molecular formula is C22H16ClN3O4S and its molecular weight is 453.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-dimethyl 5-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly its antimicrobial and anticancer activities.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C22H20ClN3O4S
- SMILES Notation : CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=CS4)C(=O)C1)C
This complex structure features a thiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent coupling reactions. The synthetic pathway often includes:
- Formation of Thiazole Derivative : Utilizing 4-chlorobenzaldehyde and thioamide reagents.
- Cyanovinyl Group Introduction : Achieved through condensation reactions.
- Final Coupling : Linking the thiazole derivative to isophthalate through amide bond formation.
Antimicrobial Activity
Recent studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Thiazole derivatives have shown effectiveness against various strains of Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that this compound exhibited inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been extensively researched. Specific findings regarding this compound include:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it effectively inhibited cell proliferation and induced apoptosis in these cancer cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 12 | Cell cycle arrest at G1 phase |
Case Studies
Several case studies have documented the biological activity of related thiazole compounds, highlighting their pharmacological relevance:
- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth rates compared to control groups, affirming their potential as therapeutic agents .
- Combination Therapies : Research indicates that combining thiazole derivatives with existing chemotherapeutics may enhance efficacy and reduce side effects, demonstrating a synergistic effect in cancer treatment protocols .
Eigenschaften
IUPAC Name |
dimethyl 5-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-29-21(27)14-7-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-3-5-17(23)6-4-13/h3-9,11-12,25H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSPGZPCJGFMD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














